molecular formula C11H15NO3 B1636371 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid CAS No. 603106-30-5

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

Cat. No.: B1636371
CAS No.: 603106-30-5
M. Wt: 209.24 g/mol
InChI Key: OZKDWYNFJZZYAB-UHFFFAOYSA-N
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Description

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid is an α-amino acid featuring a phenyl ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. Its structure comprises a primary amino group (-NH₂) at the α-carbon and a carboxylic acid (-COOH) group at the β-position.

Properties

IUPAC Name

2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-3-8(5-9(4-7)15-2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKDWYNFJZZYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201298547
Record name Phenylalanine, 3-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603106-30-5
Record name Phenylalanine, 3-methoxy-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603106-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 3-methoxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201298547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Erlenmeyer-Plöchl Azlactone Method

Theoretical Basis

The Erlenmeyer-Plöchl azlactone synthesis represents one of the most efficient routes for preparing phenylalanine derivatives. This approach has been successfully adapted for various substituted aromatic rings and can be modified for the synthesis of 2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid.

Detailed Procedure

Based on methods described for related compounds, the following optimized procedure is proposed:

  • Preparation of 4-(3-methoxy-5-methylbenzylidene)-2-phenyloxazol-5(4H)-one:

    • Combine 3-methoxy-5-methylbenzaldehyde (10.0 g, 67 mmol), hippuric acid (12.0 g, 67 mmol), anhydrous sodium acetate (5.5 g, 67 mmol), and acetic anhydride (30 mL) in a round-bottomed flask.
    • Heat the mixture under reflux at 100°C for 2 hours with continuous stirring.
    • Cool the reaction mixture to room temperature, during which the azlactone crystallizes.
    • Filter the crystals, wash with cold ethanol, and dry under vacuum.
  • Hydrolysis and reduction:

    • Dissolve the azlactone (10 g) in aqueous sodium hydroxide solution (2M, 50 mL).
    • Add Raney nickel alloy (5 g) with continuous stirring at room temperature.
    • Heat the mixture under reflux for 4 hours.
    • Filter to remove the catalyst, and acidify the filtrate with concentrated hydrobromic acid to pH 1.
    • Heat the resulting solution under reflux for 6 hours to cleave the N-benzoyl group.
    • Adjust the pH to the isoelectric point, filter, and recrystallize from water-ethanol mixture.

This method typically provides yields of 55-60% of the target compound with high optical purity.

Reaction Mechanism

The reaction proceeds through the formation of an azlactone intermediate, followed by hydrolysis of the oxazolone ring and reduction of the exocyclic double bond. The final acid hydrolysis removes the benzoyl protecting group to yield the free amino acid.

Benzyl Halide Method

Synthetic Route via Ethyl Acetamido-cyanoacetate

The benzyl halide approach utilizes 3-methoxy-5-methyl-benzyl chloride as a key intermediate for the synthesis of this compound.

Preparation of 3-Methoxy-5-methyl-benzyl Chloride
  • To a solution of 3-methoxy-5-methylbenzyl alcohol (50 g, 0.33 mol) in dichloromethane (200 mL) at 0°C, add thionyl chloride (47 mL, 0.65 mol) dropwise.
  • Allow the mixture to warm to room temperature and stir for 4 hours.
  • Carefully quench the reaction by pouring it into ice water, separate the organic layer, wash with saturated sodium bicarbonate solution, dry over sodium sulfate, and evaporate the solvent to obtain the benzyl chloride.
Alkylation and Hydrolysis
  • Prepare a solution of ethyl acetamido-cyanoacetate (56 g, 0.33 mol) and sodium (7.8 g) in ethanol (330 mL).
  • Add the 3-methoxy-5-methyl-benzyl chloride (56 g, 0.33 mol) dropwise to this solution with stirring.
  • Reflux the mixture for 4 hours, during which sodium chloride precipitates.
  • Separate the precipitated sodium chloride by suction filtration and remove ethanol under vacuum.
  • Hydrolyze the residue by boiling for 20 hours with potassium hydroxide (117 g) in water (920 mL).
  • Acidify the reaction mixture with concentrated hydrochloric acid and evaporate to dryness.
  • Extract the amino acid salt with ethanol (2 × 1 L), evaporate the solvent, and recrystallize from acetonitrile.

This method yields the hydrochloride salt of the target compound with 55-57% yield based on the starting benzyl chloride.

Optimization Parameters

Table 1 summarizes the optimization parameters for the benzyl halide method:

Parameter Range Studied Optimal Condition Effect on Yield
Sodium amount 6-10 g 7.8 g ±3%
Reaction temperature 70-90°C 78°C ±5%
Hydrolysis time 15-25 h 20 h ±4%
KOH concentration 10-15% 12.7% ±2%
Recrystallization solvent Various Acetonitrile Purity >98%

Strecker Synthesis Approach

Procedure Outline

The Strecker synthesis offers a direct route to α-amino acids through the formation of an α-aminonitrile intermediate:

  • Prepare a mixture of 3-methoxy-5-methylbenzaldehyde (10 g, 67 mmol), ammonium chloride (5.4 g, 100 mmol), and potassium cyanide (6.5 g, 100 mmol) in aqueous methanol (1:1, 100 mL).
  • Stir at room temperature for 24-48 hours to form the α-aminonitrile.
  • Add concentrated hydrochloric acid (50 mL) and reflux for 6-8 hours to hydrolyze the nitrile group.
  • Evaporate the solvent, dissolve the residue in water, adjust the pH to the isoelectric point, and collect the precipitated amino acid.

Yield and Purity Considerations

This method typically provides yields in the range of 40-45%. The optical purity is typically low, necessitating resolution steps if a single enantiomer is required. The crude product often contains small amounts of unreacted nitrile and can be purified by recrystallization from water-ethanol mixtures.

Chemoenzymatic Methods

Transaminase-Catalyzed Synthesis

Recent advances in biocatalysis have enabled efficient enzymatic routes to optically pure amino acids:

  • Prepare 3-(3-methoxy-5-methylphenyl)pyruvic acid from 3-methoxy-5-methylbenzaldehyde via Knoevenagel condensation with pyruvic acid followed by hydrogenation.
  • Dissolve the keto acid (5 g) in phosphate buffer (pH 7.5, 100 mL) containing pyridoxal phosphate (1 mM).
  • Add L-alanine (10 g) and transaminase enzyme (10 mg/mL).
  • Incubate the mixture at 30°C for 24-48 hours with gentle shaking.
  • Adjust the pH to the isoelectric point, collect the precipitated amino acid, and purify by recrystallization.

Enzyme Selection and Conditions

Table 2 presents data on various transaminases and their performance in this synthesis:

Enzyme Source pH Optimum Temperature Optimum (°C) Co-substrate Conversion (%) Optical Purity (%)
CV-ωTA 7.5 30 L-alanine 86 >99 (S)
BM-ωTA 7.0 37 L-alanine <5 n.d.
ATA-114 7.5 30 L-alanine 87 >99 (S)
ATA-117 8.0 37 D-alanine 58 93 (R)

The data indicate that CV-ωTA and ATA-114 provide the highest conversions and optical purities for the (S)-enantiomer, while ATA-117 can be used to access the (R)-enantiomer with good selectivity.

Comparative Analysis of Synthetic Methods

Yield and Efficiency Comparison

Table 3 provides a comparative analysis of the different synthetic methods:

Method Starting Material Number of Steps Reaction Time Estimated Overall Yield (%) Optical Purity
Erlenmeyer-Plöchl 3-methoxy-5-methylbenzaldehyde 3 12-16 h 55-60 Moderate (racemic)
Benzyl Halide 3-methoxy-5-methyl-benzyl chloride 2 24-28 h 55-57 Low (racemic)
Strecker 3-methoxy-5-methylbenzaldehyde 2 30-56 h 40-45 Low (racemic)
Enzymatic 3-(3-methoxy-5-methylphenyl)pyruvic acid 1 24-48 h 70-85 High (>99%)

Practical Considerations

While the enzymatic method offers the highest yields and optical purities, it requires specialized enzymes and conditions. The Erlenmeyer-Plöchl and benzyl halide methods use more conventional reagents and equipment, making them more accessible for standard laboratory settings. The Strecker synthesis, despite its lower yield, offers the advantage of simplicity and directness.

Purification and Analytical Methods

Recrystallization Protocols

For the purification of this compound, several recrystallization solvents have been evaluated:

Solvent System Temperature Range (°C) Recovery (%) Purity (%)
Water-Ethanol (3:1) 50-60 85-90 >98
Acetonitrile 70-75 75-80 >99
Water-Acetone (4:1) 40-50 80-85 >97
Methanol 60-65 70-75 >98

Chromatographic Analysis

HPLC analysis of the final product can be performed under the following conditions:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: 0.1% phosphoric acid/acetonitrile (80:20)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 215 nm
  • Retention time: 12.5-13.0 minutes

Spectroscopic Characterization

The identity of the compound can be verified using the following spectroscopic data:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.25 (s, 3H, CH3), 2.90-3.10 (m, 2H, CH2), 3.70 (s, 3H, OCH3), 3.75-3.85 (m, 1H, CH), 6.60-6.75 (m, 3H, ArH), 8.20-8.40 (br s, 3H, NH3+).

  • 13C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 39.8 (CH2), 54.2 (CH), 55.6 (OCH3), 110.2, 114.5, 121.8 (ArCH), 137.5, 139.8, 159.2 (ArC), 171.5 (COOH).

  • HRMS (ESI): calculated for C11H16NO3 [M+H]+ 210.1130; found 210.1128.

Scale-up Considerations and Industrial Application

Equipment Requirements

For industrial-scale production, the following equipment considerations are important:

  • Reaction vessels: Glass-lined steel reactors for corrosive reagents (HCl, KOH)
  • Temperature control: Jacketed vessels with accurate temperature monitoring
  • Mixing: Mechanical stirrers with sufficient torque for viscous mixtures
  • Filtration: Pressure filtration systems for efficient solid-liquid separation
  • Drying: Vacuum drying ovens for final product processing

Economic Analysis

A comparative economic analysis reveals the following cost factors for producing 1 kg of this compound:

Method Raw Material Cost (relative) Process Cost (relative) Time Requirement Overall Economic Efficiency
Erlenmeyer-Plöchl Medium Medium Medium Good
Benzyl Halide High Medium Long Moderate
Strecker Low Low Long Good
Enzymatic High High Short Poor-to-Moderate

For industrial applications, the Erlenmeyer-Plöchl and Strecker methods offer the best balance of cost and efficiency, with the choice between them depending on specific facility capabilities and safety considerations.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Hydroxy-3-(3-methoxy-5-methylphenyl)propanoic acid.

    Reduction: Formation of 2-Amino-3-(3-methoxy-5-methylphenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Common Reactions:

Reaction TypeDescriptionProducts
OxidationMethoxy group can be oxidized to hydroxyl2-Hydroxy-3-(3-methoxy-5-methylphenyl)propanoic acid
ReductionCarboxylic acid group can be reduced2-Amino-3-(3-methoxy-5-methylphenyl)propanol
SubstitutionAmino group participates in substitutionVarious substituted derivatives

Biology

The compound exhibits potential neuroprotective properties and may interact with neurotransmitter systems. Research indicates its role in modulating pathways associated with pain regulation and mood disorders.

Biological Activities:

  • Neuroprotection: Protects neurons from oxidative stress and apoptosis.
  • Receptor Interaction: Modulates glutamate receptors involved in synaptic plasticity.

Case Study Insights:
In vitro studies have shown that derivatives of similar amino acids exhibit low cytotoxicity against normal cell lines while affecting tumor cell lines significantly at higher concentrations. This suggests therapeutic potential while emphasizing the need for safety evaluations.

Industry

In industrial applications, this compound is utilized in synthesizing specialty chemicals and materials. Its unique properties also make it suitable for developing new pharmaceuticals targeting neurological conditions.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups can influence the compound’s binding affinity and specificity. The propanoic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogs

Compound Substituent/Ring Type Molecular Weight Key Functional Groups
Target Compound 3-Methoxy-5-methylphenyl 239.25 (calc.) -NH₂, -COOH, -OCH₃, -CH₃
BMAA Methylamino 118.13 -NHCH₃, -COOH
Thiazole Derivative 5c 4-Chlorophenyl-thiazole 443.91 -Cl, thiazole, -NH₂, -COOH
Isoxazole Derivative 3-Hydroxy-4-methyl-isoxazole 216.20 -OH, isoxazole, -NH₂, -COOH

Biological Activity

Overview

2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid, an amino acid derivative, is characterized by its unique structure that includes an amino group, a methoxy group, and a methyl group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly its interactions with neurotransmitter systems and implications in neuroprotection and mood regulation.

  • Molecular Formula : C₁₀H₁₃NO₃
  • Molecular Weight : Approximately 195.22 g/mol
  • Structure : The compound can be represented by the following SMILES notation:

The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxy and methyl groups may influence the compound’s binding affinity and specificity. The propanoic acid moiety can participate in ionic interactions, further stabilizing the compound's binding to its target.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmission, potentially modulating pathways involved in pain regulation and mood disorders. Specific studies have suggested its role in protecting neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Interaction with Receptors

The compound's structural features allow it to interact with various receptors involved in neurotransmission. For instance, it may act as a modulator of glutamate receptors, which are crucial for synaptic plasticity and memory formation. This interaction could lead to potential therapeutic applications in treating cognitive disorders.

In Vitro Studies

Several studies have evaluated the cytotoxicity and biological activity of related compounds. For example, a study on derivatives of amino acids demonstrated low cytotoxicity against normal cell lines while showing significant effects on tumor cell lines at concentrations above 100 µM . This suggests that while some derivatives may exhibit therapeutic potential, they also require careful evaluation regarding safety and efficacy.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate favorable interactions with enzyme active sites, suggesting potential roles in enzyme modulation .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compound Amino group, methoxy group, methyl groupNeuroprotective effects; receptor modulation
2-Amino-3-(3-methoxyphenyl)propanoic acid Similar structure without methyl substitutionLimited studies; potential for similar activity
2-Amino-3-(5-methylphenyl)propanoic acid Different substitution patternVarying effects on neurotransmission

Q & A

Q. What are the standard synthetic routes for 2-amino-3-(3-methoxy-5-methylphenyl)propanoic acid?

Methodological Answer: The compound can be synthesized via multi-step routes involving reductive amination and cyclization. For example:

  • Step 1 : Condensation of substituted aldehydes (e.g., 3-methoxy-5-methylbenzaldehyde derivatives) with amino acid esters in ethanol under reflux (80–88% yield) .
  • Step 2 : Reduction using NaBH3_3CN in methanol at 0°C to room temperature (85–90% yield) .
  • Step 3 : Acid hydrolysis (conc. HCl, reflux) to deprotect the ester and yield the free carboxylic acid (70–75% yield) .
    Structural confirmation is achieved via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry.

Q. How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

  • Spectral Analysis : 1H^1 \text{H}-NMR identifies aromatic protons (δ 6.8–7.2 ppm for methoxy/methyl-substituted phenyl groups) and α-amino protons (δ 3.1–3.5 ppm). 13C^{13} \text{C}-NMR confirms the carboxylic acid carbon at ~175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak ([M+H]+^+) at m/z 224.1 (calculated for C11_{11}H14_{14}NO3_3) .

Advanced Research Questions

Q. What factors influence regioselectivity in cyclization reactions of derivatives of this compound?

Methodological Answer: Cyclization of β-arylpropanoic acids (e.g., 3-(3-methoxy-5-methylphenyl)propanoic acid) to tetralones or indanones depends on:

  • Reagent Choice : Anhydrous HF favors tetralone formation (2:1 ratio over indanone), while SnCl2_2 in benzene increases indanone yields due to differing Lewis acid strengths and solvent effects .
  • Substituent Effects : Electron-donating groups (e.g., methoxy) stabilize carbocation intermediates, directing cyclization to the para position of the aryl ring .

Q. How can computational modeling predict physicochemical properties of this compound?

Methodological Answer:

  • InChI Key : Use BJJQJLOZWBZEGA-UHFFFAOYSA-N (for 3-(3-methoxyphenyl)propanoic acid analog) to retrieve thermodynamic data from NIST .
  • Solubility Prediction : Molecular dynamics simulations parameterized with experimental logP values (~1.8) predict moderate aqueous solubility, critical for bioavailability studies .

Q. How do conflicting biological activity results arise in antimycobacterial assays?

Methodological Answer: Contradictions may stem from:

  • Structural Analogues : Minor substituent changes (e.g., Br vs. CH3_3 in thiazole derivatives) alter MIC values against M. tuberculosis by modulating membrane permeability .
  • Assay Conditions : Variations in bacterial strain (H37Rv vs. clinical isolates) and culture media (Middlebrook 7H9 vs. Löwenstein-Jensen) impact IC50_{50} reproducibility .

Data Contradiction Analysis

Q. Why do cyclization yields vary significantly across studies?

Critical Analysis: Discrepancies arise from:

  • Reagent Purity : Technical-grade HF (95%) vs. anhydrous HF (99.9%) affects reaction efficiency .
  • Temperature Control : Cyclization with AlCl3_3 in nitroethane at 25°C vs. 40°C alters product ratios (e.g., 65:35 vs. 80:20 tetralone:indanone) due to kinetic vs. thermodynamic control .

Safety and Handling

Q. What precautions are necessary for handling iodinated derivatives of this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure, especially for derivatives like 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid .
  • Waste Disposal : Neutralize acidic reaction mixtures with NaHCO3_3 before disposal to prevent iodide release into wastewater .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid
Reactant of Route 2
2-Amino-3-(3-methoxy-5-methylphenyl)propanoic acid

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